Thr-Met

描述

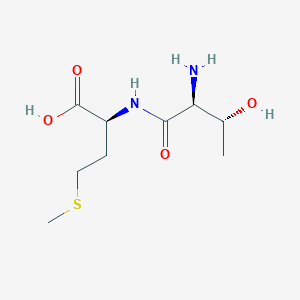

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-5(12)7(10)8(13)11-6(9(14)15)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIDTRXFGYOLLH-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCSC)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427225 | |

| Record name | CHEBI:74861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90729-28-5 | |

| Record name | CHEBI:74861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Threonyl-methionine: A Comprehensive Biochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Threonyl-methionine (Thr-Met) is a dipeptide composed of the essential amino acids threonine and methionine. While specific research on the biochemical properties and biological functions of Threonyl-methionine as a distinct entity is limited, this guide provides a comprehensive overview based on the well-established roles of its constituent amino acids and general principles of dipeptide biochemistry. This document summarizes the physicochemical properties, probable metabolic fate, and potential biological significance of Threonyl-methionine, offering a valuable resource for researchers in biochemistry, pharmacology, and drug development.

Introduction

Dipeptides, the simplest form of peptides, are gaining increasing attention in biomedical research due to their roles as signaling molecules, their potential as therapeutic agents, and their involvement in cellular nutrition and metabolism.[1] Threonyl-methionine, formed from the covalent linkage of L-threonine and L-methionine, is a naturally occurring dipeptide that can arise from the incomplete enzymatic digestion of dietary proteins.[1] Understanding its biochemical characteristics is crucial for elucidating its potential physiological roles and for harnessing its properties in various applications.

Physicochemical Properties

The fundamental physicochemical properties of Threonyl-methionine are derived from the characteristics of its constituent amino acids.

| Property | Value | Source |

| Molecular Formula | C9H18N2O4S | PubChem[2] |

| Molecular Weight | 250.32 g/mol | PubChem[2] |

| IUPAC Name | (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid | PubChem[2] |

| Canonical SMILES | C--INVALID-LINK--N--INVALID-LINK--C(=O)O)N">C@HO | PubChem[2] |

| InChI Key | APIDTRXFGYOLLH-VQVTYTSYSA-N | PubChem[2] |

| CAS Number | 90729-28-5 | PubChem[2] |

| Predicted LogP | -3.36 | HMDB |

Synthesis and Structure

Chemical Synthesis

The synthesis of Threonyl-methionine can be achieved through standard peptide synthesis protocols. A common laboratory-scale method involves the following conceptual steps:

Caption: General workflow for the chemical synthesis of Threonyl-methionine.

Molecular Structure

Threonyl-methionine consists of a threonine residue linked to a methionine residue via a peptide bond. The threonine residue provides a hydroxyl group in its side chain, making it a polar amino acid, while the methionine residue contains a sulfur atom within a thioether side chain, contributing to its nonpolar character.

Biological Functions and Signaling Pathways

While no specific signaling pathways have been attributed directly to Threonyl-methionine, the individual roles of threonine and methionine are well-characterized and provide a strong indication of the potential biological impact of this dipeptide upon cellular uptake and hydrolysis.

Dipeptide Transport and Metabolism

Dipeptides are absorbed in the intestine and other tissues via proton-coupled peptide transporters, such as PEPT1 and PEPT2.[3][4] Once inside the cell, dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids.

Caption: Cellular uptake and hydrolysis of Threonyl-methionine.

Role of Threonine in Cellular Metabolism

Threonine is an essential amino acid crucial for protein synthesis and metabolism. It can be metabolized into pyruvate or acetyl-CoA and glycine.[5] In embryonic stem cells, threonine metabolism is coupled to the synthesis of S-adenosyl-methionine (SAM), impacting histone methylation and pluripotency.[5]

Role of Methionine in Cellular Signaling

Methionine plays a central role in one-carbon metabolism through its conversion to S-adenosyl-methionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.[6][7] Methionine metabolism is intricately linked to major signaling pathways, including the mTOR pathway, which regulates cell growth, proliferation, and survival.[6][8]

Caption: Key signaling roles of methionine and the SAM cycle.

Experimental Protocols

Studying the biochemical properties of Threonyl-methionine would involve a combination of analytical and biochemical techniques.

Quantification by Mass Spectrometry

Objective: To quantify the concentration of Threonyl-methionine in biological samples.

Methodology:

-

Sample Preparation: Deproteinize biological samples (e.g., plasma, cell lysates) by protein precipitation with a solvent like methanol or acetonitrile. Centrifuge to remove precipitated proteins.

-

Internal Standard: Add a known concentration of a stable isotope-labeled Threonyl-methionine (e.g., ¹³C₉,¹⁵N₂-Thr-Met) to the sample as an internal standard.

-

Chromatographic Separation: Use liquid chromatography (LC) with a suitable column (e.g., C18) to separate Threonyl-methionine from other metabolites. A gradient elution with water and an organic solvent (e.g., acetonitrile), both containing a small amount of formic acid, is typically used.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the endogenous Threonyl-methionine and the internal standard.

-

Quantification: Calculate the concentration of Threonyl-methionine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Structural Characterization by NMR Spectroscopy

Objective: To confirm the structure and purity of synthesized Threonyl-methionine.

Methodology:

-

Sample Preparation: Dissolve a purified sample of Threonyl-methionine in a suitable deuterated solvent (e.g., D₂O).

-

1D NMR: Acquire a one-dimensional proton (¹H) NMR spectrum to observe the chemical shifts and coupling patterns of the protons in the molecule.[9][10]

-

2D NMR: Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and between protons and their attached carbons, respectively. This will confirm the peptide bond and the integrity of the amino acid side chains.

Cellular Uptake Assay

Objective: To determine if Threonyl-methionine is transported into cells.

Methodology:

-

Cell Culture: Grow a suitable cell line (e.g., Caco-2 for intestinal transport) to confluence in multi-well plates.

-

Incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) and then incubate them with a known concentration of Threonyl-methionine for various time points.

-

Cell Lysis: After incubation, wash the cells to remove extracellular dipeptide and then lyse the cells to release intracellular contents.

-

Quantification: Quantify the intracellular concentration of Threonyl-methionine using the LC-MS/MS method described above.

-

Inhibition Studies: To investigate the involvement of specific transporters like PEPT1, perform competitive inhibition assays by co-incubating Threonyl-methionine with a known PEPT1 substrate (e.g., glycyl-sarcosine).[11]

Quantitative Data

As of the date of this guide, there is a lack of publicly available quantitative data specifically for the dipeptide Threonyl-methionine, such as enzyme kinetic parameters for its hydrolysis or binding affinities to transporters. The following table presents relevant data for the constituent amino acids.

| Parameter | Amino Acid | Value | Conditions | Source |

| Km for Methionyl-tRNA Synthetase | Methionine | ~5 µM | E. coli | - |

| Km for Threonyl-tRNA Synthetase | Threonine | ~100 µM | E. coli | - |

| Km of PEPT1 for Gly-Sar | - | 0.35-3.8 mM | Caco-2 cells | [11] |

Conclusion and Future Directions

Threonyl-methionine is a dipeptide with physicochemical properties defined by its constituent amino acids. While its specific biological roles are yet to be elucidated, its hydrolysis into threonine and methionine suggests it can serve as a source of these essential amino acids, thereby influencing a wide array of metabolic and signaling pathways. Future research should focus on determining the specific transport kinetics of Threonyl-methionine, its rate of hydrolysis by cellular peptidases, and whether the intact dipeptide has any unique signaling properties distinct from its constituent amino acids. Such studies will be instrumental in fully understanding the biochemical significance of this dipeptide.

References

- 1. Human Metabolome Database: Showing metabocard for Threonylmethionine (HMDB0029067) [hmdb.ca]

- 2. This compound | C9H18N2O4S | CID 7020165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methionine: Functions, Food Sources and Side Effects [healthline.com]

- 8. mdpi.com [mdpi.com]

- 9. hmdb.ca [hmdb.ca]

- 10. L-Threonine(72-19-5) 1H NMR spectrum [chemicalbook.com]

- 11. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Threonyl-Methionine Dipeptide: An Inquiry into Cellular Function

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The dipeptide Threonyl-Methionine (Thr-Met), composed of the essential amino acids L-threonine and L-methionine, is recognized as a metabolite in biological systems.[1] However, a comprehensive understanding of its specific biological roles and its direct involvement in cellular pathways remains an emerging area of scientific investigation. This technical guide synthesizes the current, albeit limited, knowledge regarding the this compound dipeptide. Drawing upon the well-established functions of its constituent amino acids and data from related dipeptide studies, we explore its potential antioxidant properties and its putative engagement with key signaling networks such as the mTOR pathway. This document aims to provide a foundational resource for researchers, scientists, and drug development professionals, highlighting both what is known and the significant knowledge gaps that present opportunities for future research. We also provide generalized experimental protocols to facilitate further investigation into the cellular and molecular functions of this and other dipeptides.

Introduction

Dipeptides, the smallest peptides, are increasingly recognized not merely as intermediates of protein metabolism but as bioactive molecules with distinct physiological functions.[2][3] They can act as signaling molecules, antioxidants, and regulators of protein function.[2] The this compound dipeptide is formed from L-threonine and L-methionine residues.[1] While its existence is documented, its specific roles in cellular physiology are not well-defined in the current scientific literature. This guide will, therefore, extrapolate potential functions based on the known biological activities of threonine, methionine, and other methionine-containing dipeptides.

Potential Biological Roles and Cellular Pathways

Direct evidence for the specific involvement of the this compound dipeptide in cellular pathways is scarce. However, the functions of its constituent amino acids and related dipeptides offer a foundation for hypothesizing its potential roles.

Antioxidant Activity

Methionine residues are known to be susceptible to oxidation and can play a role in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[4] Studies on various methionine-containing dipeptides have demonstrated their antioxidant capacity. For instance, dipeptides with a C-terminal methionine residue have been shown to exhibit antioxidant activity against peroxyl radicals, with an efficacy similar to that of free methionine.[5][6] It is therefore plausible that the this compound dipeptide could function as an antioxidant, contributing to the cellular defense against oxidative stress. The presence of the methionine residue makes it a target for oxidation, which could help to shield other more critical cellular components from damage.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[7][8][9] Amino acids are key activators of the mTORC1 complex.[7][8] Specifically, methionine has been shown to induce mTORC1 activation and promote protein synthesis in C2C12 myotubes through a signaling cascade involving the taste receptor type 1 member (T1R1/T1R3), phospholipase Cβ (PLCβ), intracellular calcium (Ca2+), and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10]

Furthermore, studies on the methionyl-methionine (Met-Met) dipeptide have demonstrated its ability to activate the mTOR signaling pathway, leading to enhanced cell proliferation and protein synthesis in bovine mammary epithelial cells.[11] Met-Met supplementation has also been shown to increase the phosphorylation of key mTOR effectors such as 4E-BP1 and S6K1 in the placenta of pregnant mice.[12] Given these findings, it is conceivable that the this compound dipeptide could also modulate mTOR signaling, although the specific mechanisms and cellular contexts remain to be elucidated.

Apoptosis

Methionine restriction has been shown to induce apoptosis in cancer cells through both caspase-dependent and -independent pathways.[13] This process can involve the release of cytochrome c from the mitochondria.[13] Conversely, the substitution of the methionine residue in fragments of the amyloid-beta peptide abrogates their apoptotic effects, highlighting the critical role of this amino acid in inducing cell death in that context.[14] Given the pro-apoptotic potential of methionine under certain conditions, the this compound dipeptide could potentially influence apoptotic pathways, although its specific role as either a pro- or anti-apoptotic agent would likely be context-dependent and requires empirical investigation.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biological effects of the this compound dipeptide. The following table summarizes relevant quantitative data for related molecules to provide a comparative context.

| Molecule | Assay | Cell Type/System | Quantitative Measurement | Reference |

| Met-Met | FITC-labeled dipeptide uptake | Bovine Mammary Epithelial Cells | Michaelis constant (Km) = 52.4 µM | [11] |

| Maximum transport velocity (Vmax) = 14.8 pmol/min/mg protein | [11] | |||

| Methionine | mTORC1 activation | C2C12 myotubes | Optimal concentration for S6K1 phosphorylation: 50 mM | [10] |

| C-terminal Met Dipeptides | Antioxidant capacity vs. peroxyl radical | Chemical assay | AOC similar to free Met (0.49 ± 0.03 µmol TE/µmol) | [5] |

| N-terminal Met Dipeptides | Antioxidant capacity vs. peroxyl radical | Chemical assay | ~20% lower AOC than free Met | [5] |

Table 1: Quantitative Data for Methionine and Methionine-Containing Dipeptides. This table provides context for the potential activity of this compound by showing data from related compounds. Direct quantitative data for this compound is not currently available.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of the this compound dipeptide.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines can be utilized depending on the research question (e.g., CHO, C2C12, PC12, Jurkat T cells).

-

Culture Conditions: Cells should be maintained in the appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5-10% CO2.[15]

-

Peptide Preparation: The this compound dipeptide should be dissolved in a suitable solvent (e.g., sterile water, PBS, or culture medium) to create a stock solution. The final concentration for treatment will need to be determined empirically.

-

Treatment: Cells are incubated with the dipeptide for a specified duration, with appropriate controls (e.g., vehicle control, individual amino acid controls).

Analysis of Dipeptide Uptake and Metabolism

-

Sample Preparation: For intracellular analysis, cells are washed multiple times to remove extracellular components before extraction.[16]

-

Derivatization: Dansyl chloride derivatization can be used to improve the chromatographic retention of the dipeptide for quantification.[16]

-

Dilute medium samples or resuspend cell extracts in borax buffer.

-

Add dansyl chloride in acetonitrile and incubate.

-

Quench the reaction with formic acid.

-

-

Quantification: Dipeptide concentrations can be quantified using LC-MS/MS.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-mTOR, phospho-S6K1, phospho-4E-BP1, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Cell Viability and Apoptosis Assays

-

MTT Assay: To assess cell viability, cells are incubated with MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance.

-

Annexin V/Propidium Iodide Staining: Apoptosis can be quantified by flow cytometry after staining cells with Annexin V-FITC and propidium iodide.

Conclusion and Future Directions

The biological role of the this compound dipeptide in cellular pathways represents a significant uncharted area in molecular and cellular biology. While we can hypothesize its involvement in antioxidant defense and the modulation of key signaling pathways like mTOR based on the known functions of threonine, methionine, and other methionine-containing dipeptides, direct experimental evidence is critically lacking.

Future research should focus on several key areas:

-

Systematic Screening: High-throughput screening of this compound against various cellular models to identify its primary biological effects.

-

Pathway Elucidation: In-depth investigation of its impact on signaling pathways, particularly the mTOR and apoptotic pathways.

-

Metabolic Fate: Tracing the uptake, intracellular transport, and metabolic fate of the this compound dipeptide.

-

In Vivo Studies: Evaluation of the physiological effects of this compound in animal models of health and disease.

A thorough investigation into these areas will be instrumental in uncovering the specific functions of the this compound dipeptide and its potential as a therapeutic agent or a biomarker. The experimental frameworks provided in this guide offer a starting point for researchers to embark on this exciting avenue of discovery.

References

- 1. This compound | C9H18N2O4S | CID 7020165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dipeptide (Methionyl-Methionine) Transport and Its Effect on β-Casein Synthesis in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methionine Partially Replaced by Methionyl-Methionine Dipeptide Improves Reproductive Performance over Methionine Alone in Methionine-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Substitution of methionine 35 inhibits apoptotic effects of Abeta(31-35) and Abeta(25-35) fragments of amyloid-beta protein in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

Threonyl-methionine: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonyl-methionine (Thr-Met) is a dipeptide composed of the essential amino acids threonine and methionine. Unlike its constituent amino acids, Threonyl-methionine does not occur freely in significant quantities within organisms or food sources. Instead, its natural occurrence is intrinsically linked to the composition of proteins and their subsequent breakdown. This technical guide provides an in-depth exploration of the natural sources of Threonyl-methionine, focusing on its origin from protein hydrolysis, methods for its isolation and quantification, and a discussion of its potential biological significance.

Natural Occurrence: A Product of Proteolysis

The dipeptide Threonyl-methionine is not a primary metabolite synthesized by a dedicated enzymatic pathway. Its presence in biological systems is a direct consequence of the enzymatic or chemical hydrolysis of proteins that contain adjacent threonine and methionine residues in their primary sequence.[1] Therefore, the natural sources of Threonyl-methionine are, by extension, all protein-rich foods and organisms.

The release of Threonyl-methionine occurs during two primary physiological processes:

-

Protein Digestion: In the gastrointestinal tract, dietary proteins are broken down by a series of proteases and peptidases. Endopeptidases cleave large proteins into smaller peptides, and exopeptidases, such as aminopeptidases and carboxypeptidases, further break down these peptides, potentially releasing dipeptides like Threonyl-methionine as transient intermediates before complete hydrolysis into free amino acids.[2]

-

Intracellular Protein Catabolism: Within cells, proteins are constantly being turned over. The proteasome, a large protein complex, is a key player in this process, degrading ubiquitinated proteins into smaller peptides.[3] These peptides are then further hydrolyzed into amino acids by various peptidases. Threonyl-methionine can be a transient product of this intracellular protein degradation.

It is important to note that the free dipeptide is likely to have a short half-life in biological systems, as it is readily hydrolyzed into its constituent amino acids, threonine and methionine, which are then absorbed and utilized by the cell.

Sources of Threonyl-methionine Precursors in the Diet

Given that the direct source of Threonyl-methionine is the breakdown of proteins, identifying dietary sources rich in proteins containing the "this compound" motif is key. While a comprehensive database of all proteins with this specific dipeptide sequence is vast, we can identify food groups and specific proteins known to be rich in both threonine and methionine, increasing the statistical likelihood of this dipeptide's presence upon hydrolysis.

Table 1: Potential Dietary Sources of Threonyl-methionine Precursors

| Food Category | Specific Examples | Rationale |

| Animal Proteins | Eggs, Meat (Beef, Lamb, Pork, Poultry), Fish (Tuna, Salmon), Dairy Products (Cheese, Milk) | Animal proteins are generally complete proteins, containing all essential amino acids, including high levels of both threonine and methionine.[4] |

| Plant Proteins | Soybeans and Soy Products (Tofu), Legumes (Lentils, Beans), Nuts (Brazil nuts, Almonds), Seeds (Sunflower seeds, Flaxseeds), Wheat Germ | While many plant proteins can be limiting in certain amino acids, a varied diet of these sources can provide substantial amounts of both threonine and methionine.[4] |

The functional importance of the "this compound" motif within a protein's structure is not extensively documented as a distinct functional motif. However, the presence of a methionine residue adjacent to other amino acids, including threonine, can play a role in protein stability and interactions.[5] Methionine residues are also susceptible to oxidation, and their presence can protect other, more critical residues from oxidative damage.[6][7]

Experimental Protocols

Extraction of Peptides from Biological Samples

The isolation of dipeptides like Threonyl-methionine from complex biological matrices such as tissue or plasma requires careful extraction procedures to separate them from larger proteins and other interfering substances. A generic protocol for peptide extraction is outlined below, which can be optimized for specific sample types.

Protocol 1: General Peptide Extraction from Tissue

-

Homogenization: Homogenize frozen tissue samples in an acidic extraction buffer (e.g., 1% trifluoroacetic acid - TFA) to precipitate larger proteins and inactivate proteases.[8]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cellular debris.[8]

-

Solid-Phase Extraction (SPE):

-

Equilibrate a C18 SPE cartridge with an elution buffer (e.g., 60% acetonitrile, 0.1% TFA) followed by the extraction buffer.

-

Load the supernatant from the centrifugation step onto the equilibrated cartridge. Peptides will bind to the C18 stationary phase.

-

Wash the cartridge with the extraction buffer to remove salts and other hydrophilic impurities.

-

-

Drying and Reconstitution: Dry the eluted peptide fraction using a centrifugal vacuum concentrator. Reconstitute the dried peptides in a suitable buffer for subsequent analysis.[8]

Figure 1. General workflow for the extraction of peptides from biological tissue.

Quantification of Threonyl-methionine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like dipeptides in complex mixtures.

Protocol 2: Targeted Quantification of Threonyl-methionine

-

Chromatographic Separation:

-

Use a reverse-phase liquid chromatography (RPLC) column (e.g., C18) to separate the peptides in the extracted sample.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient will separate peptides based on their hydrophobicity.[10][11]

-

-

Mass Spectrometry Detection:

-

Introduce the eluent from the LC system into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Precursor Ion (Q1): The mass-to-charge ratio (m/z) of the protonated Threonyl-methionine molecule ([M+H]⁺). For Threonyl-methionine (C9H18N2O4S), the monoisotopic mass is approximately 250.10 Da, so the [M+H]⁺ would be ~251.11 m/z.[12]

-

Product Ions (Q3): Specific fragment ions generated by the collision-induced dissociation (CID) of the precursor ion. Characteristic fragments would include those corresponding to the immonium ions of threonine and methionine, and fragments resulting from the cleavage of the peptide bond.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of a synthetic Threonyl-methionine standard.

-

Spike samples with a stable isotope-labeled internal standard of Threonyl-methionine (e.g., containing ¹³C or ¹⁵N) to account for matrix effects and variations in instrument response.

-

Quantify the amount of Threonyl-methionine in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[10]

-

Table 2: Example LC-MS/MS Parameters for Threonyl-methionine Quantification

| Parameter | Setting |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition 1 | Q1: 251.1 m/z -> Q3: [Specific Fragment 1 m/z] |

| MRM Transition 2 | Q1: 251.1 m/z -> Q3: [Specific Fragment 2 m/z] |

| Internal Standard | [¹³C₆, ¹⁵N₂]-Threonyl-methionine |

Signaling Pathways and Biological Activity

While the primary role of most dipeptides is as intermediates in protein metabolism, some have been shown to possess biological activity and can participate in cellular signaling.[13] For instance, certain dipeptides can be transported into cells by specific transporters like PepT1 and can activate intracellular signaling cascades, such as the protein kinase A pathway in yeast.[1][13]

To date, there is limited specific research on the direct signaling roles of Threonyl-methionine. However, its constituent amino acids are involved in numerous critical pathways. Threonine metabolism is linked to S-adenosyl-methionine (SAM) synthesis and histone methylation, which have profound effects on gene expression and cell fate.[14] Methionine is a crucial component of one-carbon metabolism and a precursor for the universal methyl donor SAM.[15]

Any potential biological activity of the Threonyl-methionine dipeptide itself would likely be investigated through its interaction with cell surface receptors or intracellular targets.

References

- 1. Peptides induce persistent signaling from endosomes by a nutrient transceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lcms.cz [lcms.cz]

- 4. 9 Essential Amino Acids | Food Sources to Find Them | FoodUnfolded [foodunfolded.com]

- 5. The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arborassays.com [arborassays.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. This compound | C9H18N2O4S | CID 7020165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Databases and Tools - Biosynthesis of Threonine and Methionine | Protein Lounge [proteinlounge.com]

An In-depth Technical Guide to the Threonyl-Methionine (Thr-Met) Dipeptide

This technical guide provides a comprehensive overview of the structure, chemical characteristics, and analytical methodologies related to the threonyl-methionine (Thr-Met) dipeptide. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this biomolecule.

Core Structure and Chemical Identity

The this compound dipeptide is a biomolecule formed from the amino acids L-threonine and L-methionine, linked by a peptide bond. The structure consists of a threonine residue at the N-terminus and a methionine residue at the C-terminus.

IUPAC Name: (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid[1]

Synonyms: Threonylmethionine, TM dipeptide, H-Thr-Met-OH[1]

The chemical structure of the this compound dipeptide is characterized by the polar hydroxyl group of the threonine side chain and the nonpolar thioether side chain of methionine. This combination of polar and nonpolar features influences its overall chemical properties and potential biological interactions.

Physicochemical Characteristics

The physicochemical properties of the this compound dipeptide are summarized in the table below. These values are a combination of computed and extrapolated data from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C9H18N2O4S | PubChem[1] |

| Molecular Weight | 250.32 g/mol | PubChem[1] |

| Exact Mass | 250.09872823 Da | PubChem[1] |

| Isoelectric Point (pI) | ~5.6 (Calculated) | Theoretical |

| XLogP3 | -3.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Topological Polar Surface Area | 138 Ų | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database[1] |

Solubility: The solubility of peptides is influenced by their amino acid composition. Peptides with a higher proportion of charged residues are generally more soluble in aqueous solutions. The this compound dipeptide, with one polar (Threonine) and one nonpolar (Methionine) residue and a calculated pI near neutral, is predicted to have moderate solubility in water. For practical applications, if solubility in water is limited, the use of a small amount of organic solvent such as DMSO, followed by dilution with an aqueous buffer, is recommended.

Stability: Peptides containing methionine are susceptible to oxidation of the thioether side chain to form methionine sulfoxide and subsequently methionine sulfone. This oxidation can be accelerated by exposure to higher pH, atmospheric oxygen, and certain metal ions. For long-term storage, it is recommended to keep the lyophilized peptide at -20°C or colder, away from light and moisture. Solutions should be prepared fresh, and if storage in solution is necessary, it should be for a short duration at low temperatures, and freeze-thaw cycles should be avoided.

Experimental Protocols

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides. The following protocol outlines a representative procedure for the synthesis of the this compound dipeptide using the Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis of this compound:

References

An In-depth Technical Guide on Threonyl-Methionine Biosynthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine and methionine, two essential sulfur-containing amino acids, are not only fundamental building blocks of proteins but also pivotal players in a myriad of cellular processes. Their metabolic pathways are intricately regulated and interconnected, influencing everything from protein synthesis and modification to one-carbon metabolism and the production of crucial metabolites. Understanding the biosynthesis and degradation of these amino acids is paramount for researchers in fields ranging from metabolic engineering to drug discovery, as dysregulation of these pathways is implicated in various pathological conditions.

This technical guide provides a comprehensive overview of the core biosynthesis and degradation pathways of threonyl-methionine. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic reactions, regulatory mechanisms, quantitative data, and experimental protocols relevant to the study of these vital metabolic routes.

Threonine and Methionine Biosynthesis

In many organisms, including bacteria and plants, the biosynthesis of threonine and methionine originates from the common precursor, aspartate. These pathways are part of the "aspartate family" of amino acid biosynthesis, which also includes the synthesis of lysine and isoleucine.

The Aspartate Family Pathway: A Shared Beginning

The initial steps of threonine and methionine biosynthesis are shared, starting with the phosphorylation of aspartate. This common pathway is tightly regulated to control the flux of intermediates towards the synthesis of the different amino acids.

Threonine Biosynthesis

The biosynthesis of threonine from aspartate involves a series of five enzymatic reactions. The pathway diverges from the common aspartate pathway at the level of homoserine.

-

Aspartate Kinase (AK): Catalyzes the phosphorylation of aspartate to form β-aspartyl-phosphate. In many bacteria, like E. coli, there are multiple isozymes of aspartate kinase, each regulated by different end products of the pathway (threonine, methionine, or lysine)[1].

-

Aspartate-Semialdehyde Dehydrogenase (ASADH): Reduces β-aspartyl-phosphate to aspartate-β-semialdehyde.

-

Homoserine Dehydrogenase (HDH): Catalyzes the reduction of aspartate-β-semialdehyde to homoserine.

-

Homoserine Kinase (HK): Phosphorylates homoserine to produce O-phospho-L-homoserine. This enzyme is a key regulatory point, often inhibited by the final product, threonine[2].

-

Threonine Synthase (TS): Catalyzes the final step, the conversion of O-phospho-L-homoserine to threonine.

Diagram of the Threonine Biosynthesis Pathway.

Methionine Biosynthesis

The biosynthesis of methionine also starts from aspartate and shares the initial steps with threonine synthesis up to homoserine. From homoserine, the pathway to methionine involves the incorporation of a sulfur atom.

-

Homoserine O-transsuccinylase/O-acetyltransferase: In bacteria, homoserine is activated by succinylation or acetylation to form O-succinyl-L-homoserine or O-acetyl-L-homoserine, respectively[3]. In plants, homoserine is phosphorylated by homoserine kinase, the same enzyme as in threonine biosynthesis.

-

Cystathionine γ-synthase: This enzyme catalyzes the condensation of the activated homoserine derivative with cysteine to form cystathionine.

-

Cystathionine β-lyase: Cleaves cystathionine to produce homocysteine, pyruvate, and ammonia.

-

Methionine Synthase: In the final step, a methyl group is transferred to homocysteine to form methionine. This reaction is dependent on a methyl donor, typically N5-methyl-tetrahydrofolate, and in some organisms, it requires a vitamin B12-derived cofactor[4].

Diagram of the Methionine Biosynthesis Pathway.

Threonine and Methionine Degradation

The degradation of threonine and methionine serves not only to remove excess amino acids but also to provide intermediates for other metabolic pathways, including energy production.

Threonine Degradation

Threonine can be degraded through several pathways, with the two major routes being initiated by threonine dehydrogenase and threonine dehydratase.

-

Threonine Dehydrogenase Pathway: Threonine is oxidized by threonine dehydrogenase to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A ligase into glycine and acetyl-CoA. Acetyl-CoA can enter the citric acid cycle for energy production[5].

-

Threonine Dehydratase (Threonine ammonia-lyase) Pathway: This enzyme catalyzes the deamination of threonine to α-ketobutyrate and ammonia. α-Ketobutyrate is subsequently converted to propionyl-CoA, which can also be metabolized via the citric acid cycle[5].

-

Threonine Aldolase Pathway: A minor pathway in some organisms involves the cleavage of threonine by threonine aldolase to glycine and acetaldehyde.

Major Pathways of Threonine Degradation.

Methionine Degradation

The primary pathway for methionine degradation is initiated by its conversion to S-adenosylmethionine (SAM), a universal methyl group donor.

-

Methionine Adenosyltransferase (MAT): Catalyzes the reaction of methionine with ATP to form S-adenosylmethionine (SAM).

-

Transmethylation Reactions: SAM donates its methyl group to a wide variety of acceptor molecules in reactions catalyzed by various methyltransferases . This process yields S-adenosylhomocysteine (SAH).

-

SAH Hydrolase: Hydrolyzes SAH to homocysteine and adenosine.

-

Transsulfuration Pathway: Homocysteine can be converted to cysteine through the action of cystathionine β-synthase (which condenses homocysteine with serine to form cystathionine) and cystathionine γ-lyase (which cleaves cystathionine to cysteine, α-ketobutyrate, and ammonia). This pathway effectively degrades the carbon skeleton of methionine.

-

Remethylation Pathway: Alternatively, homocysteine can be remethylated back to methionine by methionine synthase , conserving the methionine pool.

Overview of Methionine Degradation and Recycling.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the flux and regulation of metabolic pathways. The following tables summarize available kinetic data for key enzymes in the threonyl-methionine biosynthesis and degradation pathways.

Threonine Biosynthesis Pathway Enzyme Kinetics in E. coli

| Enzyme | Substrate(s) | Km (mM) | Vmax (units) | Inhibitor(s) | Ki (mM) | Reference |

| Aspartate Kinase I | Aspartate | 0.97 | - | Threonine | 0.1 | [6] |

| ATP | 0.44 | - | [6] | |||

| Aspartate-Semialdehyde Dehydrogenase | Aspartate-β-semialdehyde | 0.04 | - | - | - | [6] |

| NADPH | 0.02 | - | [6] | |||

| Homoserine Dehydrogenase I | Aspartate-β-semialdehyde | 0.1 | - | Threonine | 0.1 | [6] |

| NADPH | 0.03 | - | [6] | |||

| Homoserine Kinase | Homoserine | 0.15 | - | Threonine | 0.05 | [6] |

| ATP | 0.2 | - | [6] | |||

| Threonine Synthase | O-Phospho-L-homoserine | 0.34 | 4 s-1 (kcat) | - | - | [5][7] |

Note: Vmax values are often reported in different units and under varying conditions, making direct comparison difficult. The data presented here are intended to provide a relative understanding of enzyme affinities.

Methionine Biosynthesis and Degradation Pathway Enzyme Kinetics (Selected Enzymes)

| Enzyme | Organism | Substrate(s) | Km (mM) | Inhibitor(s) | Ki (mM) | Reference |

| Methionine Adenosyltransferase I | Rat Liver | L-Methionine | 0.041 | S-Adenosylmethionine | - | [8] |

| Methionine Adenosyltransferase II | Rat Kidney | L-Methionine | 0.008 | S-Adenosylmethionine | - | [8] |

| Methionine Adenosyltransferase III | Rat Liver | L-Methionine | 0.215 | - | - | [8] |

| Cystathionine β-synthase | Yeast | L-Serine | 1.2 | L-Homocysteine | 2.0 (Substrate Inhibition) | [9] |

| L-Homocysteine | - | [9] | ||||

| Cystathionine γ-lyase | Human | L-Cystathionine | 0.5 | - | - | [10] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of enzyme activity and pathway dynamics. Below are representative protocols for key enzymes in the threonyl-methionine metabolic network.

Aspartate Kinase Activity Assay

Principle: The activity of aspartate kinase is determined by a coupled enzyme assay that measures the rate of ADP production. The ADP is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, consuming NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Fractionation and kinetic properties of rat liver and kidney methionine adenosyltransferase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Properties of Polymorphic Variants and Pathogenic Mutants in Human Cystathionine γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

The Convergent Metabolic Roles of Threonine and Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

While the direct physiological functions of the dipeptide Threonyl-Methionine (Thr-Met) in metabolic regulation are not extensively documented in current scientific literature, the constituent amino acids, L-Threonine (Thr) and L-Methionine (Met), are individually recognized as critical modulators of key metabolic pathways. This technical guide provides an in-depth exploration of the distinct and overlapping roles of Threonine and Methionine in regulating glucose and lipid metabolism, their influence on pivotal signaling cascades such as mTOR and insulin signaling, and their therapeutic potential. We synthesize quantitative data from preclinical studies, detail relevant experimental methodologies, and present signaling pathways and experimental workflows through comprehensive diagrams to support further research and drug development endeavors in the field of metabolic diseases.

Introduction: Threonine and Methionine in Metabolic Homeostasis

Metabolic regulation is a complex network of biochemical processes that govern energy balance, nutrient utilization, and storage. Amino acids, beyond their fundamental role as protein building blocks, are increasingly appreciated as signaling molecules that actively participate in these regulatory networks. L-Threonine, an essential amino acid, is crucial for protein synthesis, gut health, and immune function, and has demonstrated significant effects on lipid metabolism.[1][2] L-Methionine, another essential sulfur-containing amino acid, is a central node in one-carbon metabolism, providing methyl groups for vital methylation reactions and influencing redox balance and insulin sensitivity.[3][4] Understanding the individual contributions of these amino acids to metabolic control is paramount for developing novel therapeutic strategies for conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Threonine: A Regulator of Lipid Metabolism and Energy Expenditure

Threonine plays a significant role in modulating lipid metabolism and energy balance.[1] Studies in animal models have shown that dietary supplementation with threonine can lead to a reduction in fat accumulation and an improvement in overall metabolic health.[5][6]

Quantitative Effects of Threonine Supplementation on Metabolic Parameters

Experimental evidence from studies on high-fat diet (HFD)-induced obese mice highlights the potent metabolic effects of threonine. Supplementation has been shown to significantly decrease body weight and adiposity while improving serum lipid and glucose profiles.[5][6]

| Parameter | High-Fat Diet (HFD) Control | HFD + Threonine (3% in drinking water) | Percentage Change | Reference |

| Body Weight | Increased | Significantly Decreased | Not specified | [5][6] |

| Epididymal Fat Pad Weight | Increased | Significantly Decreased | Not specified | [5][6] |

| Perirenal Fat Pad Weight | Increased | Significantly Decreased | Not specified | [5][6] |

| Serum Glucose | Elevated | Significantly Decreased | Not specified | [5][6] |

| Serum Triacylglycerols | Elevated | Significantly Decreased | Not specified | [5][6] |

| Serum Total Cholesterol | Elevated | Significantly Decreased | Not specified | [5][6] |

| Serum LDL-Cholesterol | Elevated | Significantly Decreased | Not specified | [5][6] |

| HOMA-IR | Elevated | Improved | Not specified | [5][6] |

Signaling Pathways Modulated by Threonine

Threonine exerts its metabolic effects by modulating key signaling pathways, particularly the mTOR (mechanistic Target of Rapamycin) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are central regulators of cell growth, proliferation, and metabolism.[1][2] Threonine deficiency can impair mTORC1 signaling, while supplementation can support its activity, influencing processes like protein synthesis and lipid metabolism.

Methionine: A Central Player in One-Carbon Metabolism and Insulin Sensitivity

Methionine's role in metabolic regulation is primarily linked to its position as the precursor for S-adenosylmethionine (SAM), the universal methyl donor.[7][8] The metabolic state is highly sensitive to methionine availability, and dietary methionine restriction (MR) has emerged as a robust intervention to improve metabolic health and extend lifespan in various organisms.[4][8]

Methionine Restriction and Insulin Signaling

MR enhances insulin sensitivity through a multi-faceted mechanism involving the liver and adipose tissue. A key mediator of these effects is Fibroblast Growth Factor 21 (FGF21), an endocrine hormone primarily produced by the liver.[9][10]

Quantitative Effects of Methionine Restriction on Metabolic Parameters

Studies in mice have demonstrated that short-term MR applied to animals on a high-fat diet can rapidly reverse metabolic dysfunction.

| Parameter | High-Fat Diet (HFD) Control | HFD + Methionine Restriction (10 days) | Percentage Change | Reference |

| Plasma Triglycerides | ~78 mg/dL | ~48 mg/dL | -38.4% | [11] |

| Total Cholesterol | ~169 mg/dL | ~90 mg/dL | -46.7% | [11] |

| Blood Glucose | ~157 mg/dL | ~80 mg/dL | -49.0% | [11] |

Key Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section details the methodologies used in the cited studies to assess the metabolic effects of threonine and methionine.

Animal Model for Obesity and Amino Acid Supplementation

-

Obesity Induction: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-15 weeks to induce an obese phenotype.[5][6][11]

-

Intervention:

-

Workflow Diagram:

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing in vivo insulin sensitivity.

-

Objective: To measure the amount of glucose required to maintain normal blood glucose levels in the face of high insulin levels, providing a direct measure of insulin sensitivity.[9]

-

Procedure:

-

Catheters are surgically implanted in conscious, unrestrained mice (e.g., in the jugular vein).

-

A continuous infusion of human insulin is administered to achieve a hyperinsulinemic state.

-

Blood glucose is monitored every 5-10 minutes.

-

A variable infusion of glucose is administered to clamp the blood glucose at a normal, fasting level (e.g., 100-120 mg/dL).

-

The steady-state glucose infusion rate (GIR) required to maintain euglycemia is determined. A higher GIR indicates greater insulin sensitivity.

-

Tracers like 2-deoxyglucose can be co-infused to measure tissue-specific glucose uptake.[9]

-

Western Blotting for Insulin Signaling

-

Objective: To quantify the activation (phosphorylation) of key proteins in the insulin signaling cascade, such as Akt.[9]

-

Protocol:

-

Tissue/Cell Lysis: Liver, adipose, or muscle tissue (or cultured cells) are homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473) and the total form of the protein (e.g., anti-total-Akt).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate is added.

-

Imaging: The resulting signal is captured, and band intensities are quantified. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.

-

Conclusion and Future Directions

The individual amino acids L-Threonine and L-Methionine are potent regulators of metabolic health. Threonine primarily impacts lipid metabolism and energy expenditure, while methionine, particularly through its restriction, governs insulin sensitivity and glucose homeostasis via complex signaling networks involving FGF21. While the specific functions of the this compound dipeptide remain to be elucidated, the profound and distinct effects of its constituent parts provide a strong rationale for further investigation. Future research should focus on whether the this compound dipeptide possesses unique biological activities, how it is absorbed and metabolized, and if it can offer synergistic therapeutic benefits beyond the administration of its individual amino acid components. Such studies will be invaluable for the development of next-generation nutraceuticals and pharmaceuticals for metabolic diseases.

References

- 1. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Threonine, but Not Lysine and Methionine, Reduces Fat Accumulation by Regulating Lipid Metabolism in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 8. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Methionine restriction prevents onset of type 2 diabetes in NZO mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Short‐term dietary methionine restriction with high fat diet counteracts metabolic dysfunction in male mice - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and initial characterization of Threonyl-methionine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Threonyl-methionine (Thr-Met) is a dipeptide composed of L-threonine and L-methionine. Cataloged in metabolic databases, it is recognized as a product of protein catabolism[1]. While dedicated seminal studies on its specific discovery and initial characterization are not prominent in peer-reviewed literature, its fundamental physicochemical properties are available through chemical databases[2]. This document provides a consolidated technical overview of Threonyl-methionine, including its known properties. In the absence of specific published experimental protocols for this dipeptide, this guide furnishes representative, state-of-the-art methodologies for the synthesis and characterization of such a molecule, applicable for its study. Furthermore, it outlines potential biological roles based on the functions of its constituent amino acids and general dipeptide metabolism.

Core Properties and Identification

Threonyl-methionine is identified as a dipeptide formed from L-threonine and L-methionine residues linked by a peptide bond[2]. It is classified as a metabolite, typically resulting from the incomplete digestion or breakdown of dietary or endogenous proteins[1].

The following table summarizes the key quantitative data for Threonyl-methionine, compiled from established chemical and metabolomic databases.

| Property | Value | Source |

| Molecular Identifiers | ||

| IUPAC Name | (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid | PubChem[2] |

| Molecular Formula | C₉H₁₈N₂O₄S | PubChem[2] |

| CAS Number | 90729-28-5 | PubChem[2] |

| ChEBI ID | CHEBI:74861 | PubChem[2] |

| HMDB ID | HMDB0029067 | HMDB[1] |

| Physical Properties | ||

| Molecular Weight | 250.32 g/mol | PubChem[2] |

| Physical Description | Solid | HMDB[2] |

| LogP (Experimental) | -3.36 | HMDB[2] |

| Computed Properties | ||

| XLogP3 (Computed) | -3.8 | PubChem[2] |

| Polar Surface Area | 117.4 Ų | PubChem[2] |

| Rotatable Bond Count | 7 | PubChem[2] |

| Hydrogen Bond Donors | 4 | PubChem[2] |

| Hydrogen Bond Acceptors | 5 | PubChem[2] |

Potential Biological Significance

While specific signaling or physiological effects of this compound are not well-documented, its biological role can be inferred from its nature as a dipeptide and the functions of its constituent amino acids.

-

Metabolic Intermediate: this compound is primarily considered a transient intermediate in protein metabolism. Following proteolytic cleavage, it is likely further hydrolyzed into its constituent amino acids, L-threonine and L-methionine, by dipeptidases in the bloodstream or within cells.

-

Source of Essential Amino Acids: The breakdown of this compound provides methionine, an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions (via S-adenosylmethionine, SAM), and the production of antioxidants like glutathione[3][4][5][6]. It also provides threonine, an essential amino acid necessary for protein structure, mucin production, and fat metabolism.

Caption: Hypothesized metabolic fate of Threonyl-methionine.

Experimental Protocols: Synthesis and Characterization

The following sections detail generalized, standard protocols for the chemical synthesis and analytical characterization of a dipeptide such as Threonyl-methionine. These are representative methods and not derived from specific literature on this molecule.

This protocol describes the Fmoc-based synthesis of H-Thr-Met-OH.

-

Resin Preparation: Start with a pre-loaded Fmoc-Met-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM, 3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the activation mixture to stand for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 2 hours.

-

Perform a Kaiser test to confirm complete coupling (negative result).

-

-

Final Deprotection:

-

Wash the resin with DMF and DCM.

-

Perform the Fmoc deprotection step as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).

-

Chromatography:

-

Equilibrate a C18 reverse-phase column with Buffer A.

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of Buffer B (e.g., 0.1% TFA in 90% acetonitrile). A typical gradient might be 5-65% Buffer B over 30 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.

-

ESI-MS Analysis:

-

Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 251.106 g/mol .

-

Confirm the presence of this ion as the base peak.

-

Caption: General workflow for dipeptide synthesis and characterization.

Conclusion

Threonyl-methionine is a chemically defined dipeptide and a known metabolite. While it lacks an extensive history of dedicated research into specific biological activities, its fundamental properties are well-cataloged. The primary significance of this compound appears to be as a transient product of proteolysis, serving as a biological carrier for the essential amino acids threonine and methionine. The standardized protocols provided herein offer a robust framework for researchers seeking to synthesize and characterize this and other similar dipeptides for further investigation into their potential, yet-to-be-discovered biological functions.

References

- 1. Human Metabolome Database: Showing metabocard for Threonylmethionine (HMDB0029067) [hmdb.ca]

- 2. This compound | C9H18N2O4S | CID 7020165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine: Functions, Food Sources and Side Effects [healthline.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Threonine and Methionine Metabolism: A Potential Frontier for Biomarkers in Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the dipeptide Threonyl-Methionine (Thr-Met) itself is not an established biomarker, the metabolic interplay of its constituent amino acids, threonine and methionine, presents a compelling area of investigation for identifying novel biomarkers in a range of complex diseases. Threonine is an essential amino acid crucial for protein synthesis, mucin production, and as a contributor to the one-carbon pool via its conversion to glycine. Methionine, another essential amino acid, is central to cellular metabolism, serving as a precursor for the universal methyl donor S-adenosylmethionine (SAM) and the antioxidant glutathione. Dysregulation of their interconnected metabolic pathways has been implicated in the pathophysiology of neurodegenerative diseases, cancer, and metabolic disorders. This technical guide provides a comprehensive overview of the rationale and methodologies for investigating the combined role of threonine and methionine metabolism as a source of potential biomarkers.

Data Presentation: Threonine and Methionine Levels in Disease Models

The following tables summarize quantitative data on threonine and methionine concentrations in various human disease states compared to healthy controls. These values highlight the disease-specific alterations in the circulating levels of these amino acids.

Table 1: Circulating Threonine and Methionine Levels in Neurodegenerative Diseases

| Disease | Analyte | Patient Group (μmol/L) | Control Group (μmol/L) | Change in Patients | Reference |

| Alzheimer's Disease | Plasma Methionine | 24.1 ± 0.6 | 28.6 ± 0.7 | Decreased | [1] |

| CSF Methionine | Reduced (specific values not provided) | Normal | Decreased | [2] | |

| CSF Threonine | Reduced (specific values not provided) | Normal | Decreased | [2] | |

| Parkinson's Disease | Serum Threonine (Early PD) | 125.7 ± 33.6 | - | - | [3] |

| Serum Threonine (Advanced PD) | 148.7 ± 35.2 | - | Increased vs. Early PD | [3] |

Note: Direct comparison to a healthy control group was not available in the Parkinson's disease study cited; the change reflects disease progression.

Table 2: Threonine and Methionine Levels in Cancer

| Disease | Analyte | Patient Group | Control Group | Change in Patients | Reference |

| Breast Cancer | Plasma Threonine | Downregulated (specific values not provided) | Normal | Decreased | [4] |

| Plasma Methionine | Downregulated (specific values not provided) | Normal | Decreased | [4] | |

| Serum Threonine | Increased (specific values not provided) | Normal | Increased | [5] | |

| Serum Methionine | Decreased (specific values not provided) | Normal | Decreased | [5] | |

| Saliva Threonine | Decreased in early stages (specific values not provided) | Normal | Decreased | [6] | |

| Lung Cancer (NSCLC) | Plasma Threonine | Correlated with tissue levels | - | - | [7] |

| Serum Methionine | Not significantly altered | Normal | No significant change | [8] |

Note: Discrepancies in the direction of change (e.g., plasma vs. serum threonine in breast cancer) may be due to differences in study cohorts, methodologies, and the specific stage of the disease.

Table 3: Association of Dietary Threonine and Methionine with Metabolic Disease

| Disease | Analyte | Association | Key Finding | Reference |

| Type 2 Diabetes | Dietary Threonine Intake | Positive | Higher intake associated with increased risk of T2DM. | [9] |

| Dietary Methionine Intake | Positive | Higher intake associated with increased risk of T2DM. | [9] | |

| Obesity (Animal Model) | Threonine Supplementation | Inverse | Decreased body weight and improved lipid metabolism in obese mice. | [10] |

Experimental Protocols

Accurate quantification of threonine, methionine, and related metabolites is critical for biomarker discovery and validation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical platforms.

Protocol 1: LC-MS/MS for Quantification of Underivatized Amino Acids in Plasma

This method is advantageous due to its speed and avoidance of a derivatization step.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 25 µL of plasma, add 2.5 µL of 30% sulfosalicylic acid to precipitate proteins.

-

Add 2 µL of an internal standard working solution containing isotopically labeled amino acids (e.g., ¹³C, ¹⁵N-labeled Thr and Met).

-

Add 225 µL of a solution of 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium formate.

-

Vortex and centrifuge at high speed for 10 minutes to pellet precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

Chromatography:

-

Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Chromatography) or a mixed-mode column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient from high organic to high aqueous to elute the polar amino acids. A typical gradient might run from 98% B to 80% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for threonine, methionine, and their internal standards are monitored.

-

Threonine: e.g., m/z 120.1 → 74.1

-

Methionine: e.g., m/z 150.1 → 104.1

-

-

Data Analysis: Quantify by comparing the peak area ratio of the endogenous amino acid to its labeled internal standard against a calibration curve.

-

Protocol 2: GC-MS for Quantification of Amino Acids in Plasma (with Derivatization)

This classic method offers high chromatographic resolution but requires derivatization to make the amino acids volatile.

-

Sample Preparation and Derivatization:

-

Extraction: Precipitate proteins from 50 µL of plasma using methanol, followed by a water extraction of the pellet to isolate amino acids.

-

Drying: Evaporate the aqueous extract to complete dryness under a stream of nitrogen.

-

Derivatization (two-step):

-

Esterification: Add 100 µL of 3 M HCl in n-butanol and heat at 60°C for 15 minutes. This converts the carboxyl group to a butyl ester. Dry the sample again.

-

Acylation: Add 50 µL of trifluoroacetic anhydride (TFAA) and 50 µL of acetonitrile. Heat at 100°C for 10 minutes. This derivatizes the amino and hydroxyl groups. Dry the sample and reconstitute in a suitable solvent like ethyl acetate.

-

-

-

Gas Chromatography:

-

Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

-

Data Analysis: Identify derivatives by their characteristic retention times and mass spectra. Quantify using an internal standard (e.g., norvaline) added at the beginning of the sample preparation.

-

Mandatory Visualization

Signaling Pathways

Caption: mTORC1 signaling pathway activated by amino acids like Methionine and Threonine.

References

- 1. repub.eur.nl [repub.eur.nl]

- 2. mdpi.com [mdpi.com]

- 3. Serum amino acid profile in patients with Parkinson’s disease | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 8. Changes in serum amino acid levels in non-small cell lung cancer: a case-control study in Chinese population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dietary intakes of methionine, threonine, lysine, arginine and histidine increased risk of type 2 diabetes in Chinese population: does the mediation effect of obesity exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vivo Stability and Bioavailability of Threonyl-Methionine (Thr-Met)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical factors governing the in vivo stability and bioavailability of the dipeptide Threonyl-Methionine (Thr-Met). Understanding these parameters is essential for its potential application in therapeutic and nutritional contexts. This document details the metabolic fate of this compound, its absorption mechanisms, and the experimental protocols used for its evaluation.

Introduction to Dipeptide Metabolism and Transport

The oral bioavailability of peptides is generally low due to their susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[1][2] Dietary proteins are broken down by proteases and peptidases into single amino acids, dipeptides, and tripeptides.[3][4] These smaller peptides are the primary units of protein absorption.